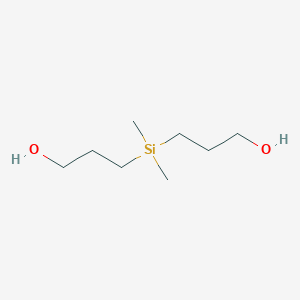
3,3'-(Dimethylsilanediyl)bis(propan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Dimethylsilanediyl)bis(propan-1-ol) is an organosilicon compound with the molecular formula C8H20O2Si. It is characterized by the presence of a silicon atom bonded to two propanol groups. This compound is often used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) typically involves a silylation reaction. One common method is the reaction of 1,3-bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane with sodium hydroxide in an alcohol solvent. This reaction yields 1,3-bis(hydroxypropyl)tetramethyldisilane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes.
科学的研究の応用
3,3’-(Dimethylsilanediyl)bis(propan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, adhesives, and sealants.
作用機序
The mechanism of action of 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The silicon atom can also participate in various chemical reactions, making the compound versatile in different applications.
類似化合物との比較
- 3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-Diyl)bis(propan-1-ol)
- 3,3,10,10-Tetramethoxy-2,11-Dioxa-3,10-Disiladodecane
- 3,3,14,14-Tetramethoxy-2,15-Dioxa-3,14-Disilahexadecane
Uniqueness: 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) is unique due to its specific molecular structure, which provides distinct chemical properties. The presence of both silicon and hydroxyl groups allows it to participate in a wide range of chemical reactions, making it valuable in various research and industrial applications.
特性
分子式 |
C8H20O2Si |
|---|---|
分子量 |
176.33 g/mol |
IUPAC名 |
3-[3-hydroxypropyl(dimethyl)silyl]propan-1-ol |
InChI |
InChI=1S/C8H20O2Si/c1-11(2,7-3-5-9)8-4-6-10/h9-10H,3-8H2,1-2H3 |
InChIキー |
ASVVMCVLHJZVFT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCCO)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



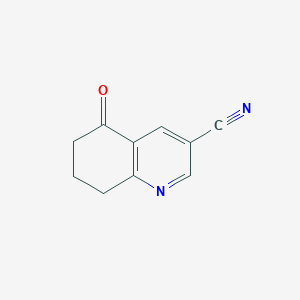

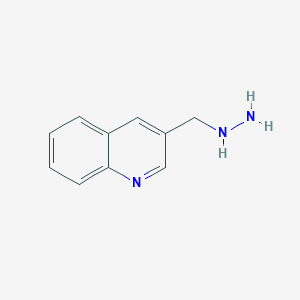

![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)

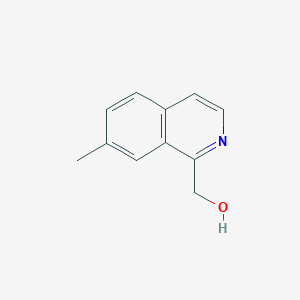

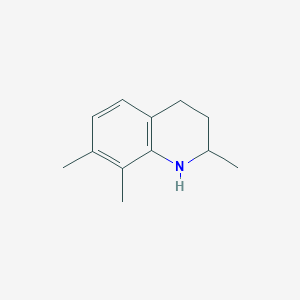
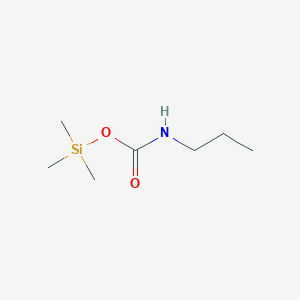

![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)

